Caerin 1.8 Caerin 1.8
Brand Name: Vulcanchem
CAS No.:
VCID: VC3672937
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Molecular Formula:
Molecular Weight:

Caerin 1.8

CAS No.:

Cat. No.: VC3672937

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Caerin 1.8 -

Specification

Introduction

Structure and Molecular Properties of Caerin 1.8

Primary Structure

Caerin 1.8 is characterized by the amino acid sequence GLFKVLGSVAKHLLPHVVPVIAEKL-NH₂, comprising 25 amino acid residues with an amidated C-terminus . This sequence confers specific structural and functional properties that underlie its biological activities.

Structural Characteristics

The peptide exhibits an amphipathic nature, with distinct hydrophobic and hydrophilic regions that facilitate its interactions with various biomolecules. This amphipathicity is crucial for its ability to interact with amyloid proteins and potentially disrupt pathological protein aggregation processes .

Biological Activities of Caerin 1.8

Inhibition of Amyloid Fibril Formation

The most prominent and well-documented biological activity of caerin 1.8 is its ability to inhibit fibril formation of amyloid β 1-42 (Aβ42), which represents the major precursor of extracellular fibrillar deposits characteristic of Alzheimer's disease . Research has demonstrated that caerin 1.8 significantly interferes with the aggregation pathways of Aβ42, potentially through direct interactions with specific regions of the amyloid peptide.

Comparative Inhibitory Potency

When compared with established amyloid inhibitors, caerin 1.8 demonstrates superior inhibitory efficacy. Specifically, caerin 1.8 exhibits an IC₅₀ value of approximately 75 μM, in contrast to the synthetic peptide KLVFFKKKKKK, which has an IC₅₀ value of 370 μM . This five-fold greater potency highlights the significant anti-amyloidogenic potential of caerin 1.8.

Table 1: Comparative Inhibitory Potency of Caerin 1.8 and Related Compounds

CompoundIC₅₀ Value (μM)Relative Potency
Caerin 1.8751.00
KLVFFKKKKKK (synthetic inhibitor)3700.20
Caerin 1.8 (1-13)N/A0.85*
Caerin 1.8 (22-25)N/A0.75*

*Relative inhibition activity compared to parent caerin 1.8 (calculated as fraction of inhibitory activity)

Truncated Forms and Structure-Activity Relationships

Bioactive Fragments

Research has identified that certain truncated forms of caerin 1.8 retain significant inhibitory activity against Aβ42 fibril formation. Notably, the fragment caerin 1.8 (1-13), with the sequence GLFKVLGSVAKHL-NH₂, maintains approximately 85% of the inhibitory activity of the full-length peptide . Similarly, the fragment identified as caerin 1.8 (22-25), with sequence KVLGSVAKHLLPHVVPVIAEKL-NH₂, exhibits approximately 75% of the inhibitory activity of the parent compound .

These findings suggest that specific regions within the caerin 1.8 sequence are particularly important for its anti-amyloidogenic activity, potentially identifying pharmacophores that could be exploited for the development of more targeted therapeutic agents.

Mechanism of Action

Molecular Interactions with Amyloid β

The inhibitory mechanism of caerin 1.8 appears to involve direct molecular interactions with Aβ42. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has revealed the formation of a protonated 1:1 adduct between caerin 1.8 and Aβ42, represented as [caerin 1.8/Aβ42]H⁺ . This finding suggests that caerin 1.8 may exert its inhibitory effects through direct binding to Aβ42 monomers or small oligomers, potentially preventing their incorporation into growing fibrils.

Computational Insights

Molecular dynamics simulations have provided further insights into the interactions between caerin 1.8 and Aβ42. These simulations suggest that both hydrogen bonding and hydrophobic interactions facilitate the formation of a stable 1:1 complex in aqueous environments . The interaction appears to partially block the KLVFF region (residues 16-20) of Aβ42, which has been proposed as a critical zone for fibril formation. By interfering with this region, caerin 1.8 may prevent the attachment of additional Aβ42 molecules, thereby disrupting the fibril elongation process .

Comparison with Other Caerin Peptides

While caerin 1.8 has demonstrated notable anti-amyloidogenic properties, other members of the caerin family exhibit different biological activities. For instance, caerin 1.9 (GLFGVLGSIAKHVLPHVVPVIAEKL-NH₂) has been extensively studied for its antimicrobial properties, particularly against Staphylococcus species including MRSA . The slight differences in amino acid sequence between these closely related peptides (notably the substitution of F for K at position 4) appear to confer significantly different functional properties, highlighting the structure-specific nature of their biological activities.

Table 2: Comparative Properties of Caerin 1.8 and Caerin 1.9

PropertyCaerin 1.8Caerin 1.9
Amino Acid SequenceGLFKVLGSVAKHLLPHVVPVIAEKL-NH₂GLFGVLGSIAKHVLPHVVPVIAEKL-NH₂
Primary ActivityAnti-amyloidogenicAntimicrobial
TargetAmyloid β 1-42Bacterial membranes
Therapeutic PotentialNeurodegenerative diseasesInfectious diseases

Future Research Directions

Structural Optimization

The identification of truncated caerin 1.8 fragments that retain significant inhibitory activity provides opportunities for structural optimization. Future research could focus on developing modified peptides based on these bioactive fragments, potentially enhancing their inhibitory potency, stability, or bioavailability .

Combination Approaches

Given the complex pathophysiology of neurodegenerative disorders like Alzheimer's disease, combination therapeutic approaches may prove most effective. Future research could explore potential synergistic effects between caerin 1.8 and other therapeutic agents targeting different aspects of disease pathology.

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